(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1713988-76-1
VCID: VC3115659
InChI: InChI=1S/C13H17F2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2
SMILES: C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO
Molecular Formula: C13H17F2NO
Molecular Weight: 241.28 g/mol

(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol

CAS No.: 1713988-76-1

Cat. No.: VC3115659

Molecular Formula: C13H17F2NO

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol - 1713988-76-1

Specification

CAS No. 1713988-76-1
Molecular Formula C13H17F2NO
Molecular Weight 241.28 g/mol
IUPAC Name [1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanol
Standard InChI InChI=1S/C13H17F2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2
Standard InChI Key DQRULOXCALNZFY-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO
Canonical SMILES C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO

Introduction

Chemical Structure and Properties

Structural Characterization

(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol possesses a complex structure that merits detailed analysis. The compound's skeleton consists of:

  • A piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom)

  • A methanol (-CH₂OH) substituent at position 3 of the piperidine ring

  • A 3,5-difluorobenzyl group attached to the nitrogen atom of the piperidine

This structure bears significant similarity to [1-(3,4-dichloro-benzyl)-piperidin-3-yl]-methanol, which has been documented in chemical databases with CAS number 174560-99-7. The primary structural difference lies in the halogen substitution pattern on the benzyl group - 3,5-difluoro instead of 3,4-dichloro .

Based on its structural elements, the molecular formula of (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol can be determined as C₁₃H₁₇F₂NO, with an estimated molecular weight of approximately 241.28 g/mol. This calculation is based on the molecular framework consisting of 13 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureTypical of similar benzylpiperidine derivatives
SolubilityModerate to good solubility in polar organic solvents; limited water solubilityBased on the presence of both hydrophilic (hydroxyl, amine) and hydrophobic (aromatic, aliphatic) moieties
Partition Coefficient (LogP)Approximately 2.0-3.0Estimated from similar fluorinated benzylpiperidines
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis
Hydrogen Bond Acceptors3 (nitrogen, oxygen, fluorine atoms)Structural analysis
pKaApproximately 8-9 for piperidine nitrogenBased on typical pKa values for alkylated piperidines

The hydroxyl group in the methanol moiety renders the compound capable of hydrogen bonding as both a donor and acceptor, potentially influencing its solubility profile and interactions with biological macromolecules. The presence of two fluorine atoms in the benzyl group likely contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues .

Synthesis Methods

Reaction Conditions and Considerations

Based on similar synthetic procedures described for related compounds, the following reaction conditions might be appropriate:

  • Protection of the hydroxyl group (if necessary) using tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole in DMF

  • N-alkylation using 3,5-difluorobenzyl bromide with K₂CO₃ in acetonitrile at 60-80°C for 12-24 hours

  • Deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF) in THF at room temperature

Biological Activity and Applications

Research Applications

(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol could serve as a valuable chemical entity in various research contexts:

  • As a building block in medicinal chemistry for the construction of more complex bioactive molecules

  • In structure-activity relationship (SAR) studies exploring the impact of fluorine substitution on biological activity

  • As a potential pharmacological probe for investigating biological systems

  • In comparative studies with chlorinated analogues to elucidate the specific effects of different halogen substituents

The compound shares structural similarities with certain components found in compounds being investigated for various therapeutic applications, including as potential kinase inhibitors. For instance, research on pyrazolo[3,4-b]pyridine derivatives incorporating halogenated benzyl groups has revealed promising biological activities, suggesting potential parallel applications for (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol .

Analytical Characterization

Spectroscopic Properties

The structural features of (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol would give rise to characteristic spectroscopic profiles that could be used for its identification and characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the compound would likely exhibit several distinctive signals:

  • Aromatic protons of the difluorobenzyl group (expected as complex patterns due to coupling with fluorine atoms)

  • Benzylic methylene protons (−CH₂− connecting the benzene ring to the piperidine nitrogen)

  • Hydroxymethyl protons (−CH₂OH at position 3 of the piperidine)

  • Piperidine ring protons (complex multiplets due to the asymmetric substitution pattern)

  • Hydroxyl proton (potentially observable as a broad singlet, depending on conditions)

In ¹³C NMR, characteristic signals would include doublet or triplet patterns for carbon atoms adjacent to fluorine atoms, reflecting C-F coupling, along with typical signals for the piperidine ring carbons and the hydroxymethyl group.

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak corresponding to m/z 241 (M⁺)

  • Fragment ions potentially including:

    • Loss of water (M-18)

    • Cleavage at the benzylic position

    • Fragmentation of the piperidine ring

Chromatographic Behavior

The compound would likely demonstrate specific retention characteristics in various chromatographic systems:

  • In reversed-phase HPLC, moderate retention times would be expected due to the balance of lipophilic (difluorobenzyl, piperidine) and hydrophilic (hydroxyl) moieties

  • In thin-layer chromatography, visualization might be achieved through UV detection (due to the aromatic ring) or through specific staining reagents for alcohols or amines

Structure-Activity Relationships

Comparison with Structurally Similar Compounds

To better understand the potential properties and applications of (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol, it is valuable to compare it with structurally related compounds:

CompoundStructural SimilaritiesStructural DifferencesPotential Impact on Properties
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanolSame piperidin-3-yl-methanol core; halogenated benzyl group3,4-dichloro vs. 3,5-difluoro substitutionDifferent electronic properties; potentially altered metabolic profile; different binding orientation in target proteins
3,5-Difluorobenzyl alcoholSame 3,5-difluorobenzyl fragmentLacks piperidine ringSimpler structure without basic nitrogen; different physicochemical properties and potential applications
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanolContains difluorophenyl and hydroxymethyl groupsDifferent heterocyclic core; different fluorine positionAltered electronic distribution; different spatial arrangement of functional groups

Effect of Fluorine Substitution

The presence of fluorine atoms at positions 3 and 5 of the benzyl group likely imparts specific properties to the compound:

  • Electronic effects: Fluorine's high electronegativity creates a unique electronic environment that can influence binding interactions with biological targets

  • Metabolic stability: Fluorine substitution often blocks potential sites of metabolic oxidation, potentially extending the compound's half-life in biological systems

  • Lipophilicity: The 3,5-difluoro substitution pattern likely enhances lipophilicity compared to non-halogenated analogues, potentially improving membrane permeability

  • Hydrogen bonding: Fluorine atoms can serve as weak hydrogen bond acceptors, potentially influencing intermolecular interactions

The specific 3,5-substitution pattern creates a symmetrical arrangement of fluorine atoms that differs from the 3,4-pattern seen in the dichlorinated analogue, potentially resulting in distinct three-dimensional binding characteristics.

Future Research Directions

Synthesis and Characterization

Future research efforts might focus on:

  • Development of efficient synthetic routes for (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol and its derivatives

  • Comprehensive characterization of its physicochemical properties

  • Investigation of crystal structure and conformational preferences

  • Exploration of derivatization strategies for accessing related compounds

Biological Evaluation

Potential avenues for biological investigation include:

  • Screening against various enzyme and receptor targets to identify potential biological activities

  • Evaluation of pharmacokinetic properties, including metabolic stability and membrane permeability

  • Structure-activity relationship studies exploring the impact of modifications to various portions of the molecule

  • Comparison with structurally related compounds to elucidate the specific contribution of the 3,5-difluorobenzyl moiety to biological activity

The research on pyrazolo[3,4-b]pyridine derivatives containing halogenated substituents suggests potential value in exploring analogous applications for (1-(3,5-difluorobenzyl)piperidin-3-yl)methanol, particularly in the context of kinase inhibition and related therapeutic areas .

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